molecular formula C17H14O4 B1580834 4-Benzoyl-3-hydroxyphenyl methacrylate CAS No. 2035-72-5

4-Benzoyl-3-hydroxyphenyl methacrylate

Cat. No.: B1580834
CAS No.: 2035-72-5
M. Wt: 282.29 g/mol
InChI Key: IMNBHNRXUAJVQE-UHFFFAOYSA-N
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Description

4-Benzoyl-3-hydroxyphenyl methacrylate is an organic compound with the molecular formula C₁₇H₁₄O₄. It is a derivative of methacrylic acid and benzophenone, characterized by the presence of both a benzoyl group and a hydroxyphenyl group. This compound is known for its applications in various fields, including polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-3-hydroxyphenyl methacrylate typically involves the esterification of 4-benzoyl-3-hydroxyphenol with methacrylic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-3-hydroxyphenyl methacrylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The methacrylate group can undergo nucleophilic substitution reactions with amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-Benzoyl-3-ketophenyl methacrylate.

    Reduction: 4-Hydroxy-3-hydroxyphenyl methacrylate.

    Substitution: Various amine or alcohol derivatives of the methacrylate.

Scientific Research Applications

4-Benzoyl-3-hydroxyphenyl methacrylate is utilized in several scientific research applications:

    Polymer Chemistry: It is used as a monomer in the synthesis of copolymers and cross-linked polymers, which are employed in coatings, adhesives, and films.

    Materials Science: The compound is incorporated into materials to enhance their UV resistance and mechanical properties.

    Biological Research: It serves as a building block for the synthesis of bioactive molecules and drug delivery systems.

    Industrial Applications: The compound is used in the production of specialty polymers and resins for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Benzoyl-3-hydroxyphenyl methacrylate involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group participates in free radical polymerization, initiated by thermal or photochemical means. The benzoyl and hydroxyphenyl groups contribute to the compound’s UV-absorbing properties, making it effective in protecting materials from UV degradation.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methacryloyloxybenzophenone: Similar in structure but lacks the benzoyl group.

    2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate: Contains a benzotriazole group instead of a benzoyl group.

Uniqueness

4-Benzoyl-3-hydroxyphenyl methacrylate is unique due to the presence of both benzoyl and hydroxyphenyl groups, which impart distinct UV-absorbing and polymerization properties. This combination makes it particularly valuable in applications requiring enhanced UV resistance and mechanical strength.

Properties

IUPAC Name

(4-benzoyl-3-hydroxyphenyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-11(2)17(20)21-13-8-9-14(15(18)10-13)16(19)12-6-4-3-5-7-12/h3-10,18H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNBHNRXUAJVQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174259
Record name 4-Benzoyl-3-hydroxyphenyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2035-72-5
Record name 2-Hydroxy-4-(methacryloyloxy)benzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2035-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzoyl-3-hydroxyphenyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002035725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Benzoyl-3-hydroxyphenyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-benzoyl-3-hydroxyphenyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.365
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-BENZOYL-3-HYDROXYPHENYL METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5DA43LN88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-Methacryloxy-2-hydroxybenzophenone a superior UV stabilizer for polyolefins compared to traditional additive approaches?

A: Traditional UV stabilization of polyolefins relies on physically blending UV absorbers into the polymer matrix. This approach suffers from the gradual loss of the absorber over time due to migration, volatilization, and extraction, leading to diminished UV protection. In contrast, 4-Methacryloxy-2-hydroxybenzophenone offers a novel solution by enabling the covalent incorporation of UV absorbing units directly into the polyolefin backbone []. This method provides several key advantages:

    Q2: How does the incorporation of 4-Methacryloxy-2-hydroxybenzophenone impact the properties of polyolefins like polyethylene and polypropylene?

    A: The research highlights that 4-Methacryloxy-2-hydroxybenzophenone can be successfully copolymerized with ethylene to produce novel ethylene copolymers possessing inherent UV stability []. Furthermore, blending these copolymers with high-density polyethylene or isotactic polypropylene allows for the introduction of high concentrations of the polymeric UV absorber into these widely used polyolefins. This blending strategy effectively enhances the UV resistance of polyethylene and polypropylene without significantly altering their inherent properties.

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